molecular formula C9H10O3S B083254 Methyl 2-phenylsulfinylacetate CAS No. 14090-83-6

Methyl 2-phenylsulfinylacetate

Cat. No. B083254
CAS RN: 14090-83-6
M. Wt: 198.24 g/mol
InChI Key: JPPXZUDQIXZLIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

A novel synthesis approach involves the reaction of methyl (methylthio) methyl sulfoxide with benzaldehyde, leading to the formation of 1-(methylsulfinyl)1-(methylthio)-2-phenylethylene. Further treatment with hydrogen chloride in alcohol yields alkyl phenylacetate in high yield. This method offers a new pathway for synthesizing phenylacetic esters from aromatic aldehydes (Ogura, Itō, & Tsughihashi, 1979).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through combined experimental (XRD, FT-IR, UV-VIS, and NMR) and theoretical (DFT) studies. These studies provide detailed information about the local and global chemical activities, revealing the electrophilic and nucleophilic nature of the compounds (Gültekin, Demircioğlu, Frey, & Büyükgüngör, 2020).

Chemical Reactions and Properties

Methyl 2-phenylsulfinylacetate undergoes various chemical reactions, including α-bromophenylacetic acid synthesis from benzaldehyde using methyl (methylthio) methyl sulfoxide, demonstrating its reactivity and versatility in organic synthesis (Ogura, Furukawa, & Tsuchihashi, 1975).

Physical Properties Analysis

The physical properties, such as solubility and phase behavior, can be inferred from the structural and molecular characteristics of the compound and related derivatives. Detailed studies on similar compounds highlight the significance of molecular interactions and crystal packing in determining the physical properties (Mao, Hu, Wang, Du, & Xu, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and under different conditions, have been explored. For instance, visible-light-promoted radical (phenylsulfonyl)methylation reactions highlight the chemical versatility and reactivity of compounds containing the phenylsulfonylmethyl moiety (Liu & Li, 2016).

Scientific Research Applications

  • Synthesis of α,β-unsaturated ketones, nitriles, and lactams : Methyl phenylsulfinate, closely related to Methyl 2-phenylsulfinylacetate, has been utilized in the preparation of α,β-unsaturated ketones, nitriles, and lactams, indicating its role in organic synthesis processes (Resek & Meyers, 1995).

  • Synthesis of arylacetic esters : Research has shown that derivatives of Methyl (methylthio) methyl sulfoxide, which is structurally similar to Methyl 2-phenylsulfinylacetate, can be used in the synthesis of arylacetic esters from aromatic aldehydes (Ogura, Itō, & Tsughihashi, 1979).

  • Anti-inflammatory and antitumor effects : A class of cyclooxygenase inhibitors, which include 4-(aryloyl)phenyl methyl sulfones, has been studied for their potential in treating inflammation and cancer. These compounds inhibit COX enzymes and have shown efficacy in in vivo studies (Harrak et al., 2010).

  • Oxidative decarboxylation studies : The oxidative decarboxylation of phenylsulfinylacetic acid, a compound closely related to Methyl 2-phenylsulfinylacetate, has been explored. This process is important in understanding reaction mechanisms and kinetics in organic chemistry (Subramaniam, Selvi, & Devi, 2014).

  • C-H Methylation of heteroarenes : A method for the methylation of heteroarenes, inspired by natural methylating agents, has been developed using compounds related to Methyl 2-phenylsulfinylacetate. This method is significant for the functionalization of pharmacologically relevant substrates (Gui et al., 2014).

  • Analytical applications in lipid peroxidation : Methyl 2-phenylsulfinylacetate derivatives have been used in analytical methods, particularly in the assay of lipid peroxidation, which is crucial for understanding oxidative stress in biological systems (Gérard-Monnier et al., 1998).

  • Visible-light-promoted radical reactions : Compounds related to Methyl 2-phenylsulfinylacetate have been used in visible-light-promoted radical methylation reactions, a technique valuable in organic synthesis (Liu & Li, 2016).

  • Synthesis of (2E,4E)-2,4-alkadienoate esters : Methyl 2-phenylsulfinylacetate derivatives have been applied in the synthesis of complex organic molecules, such as (2E,4E)-2,4-alkadienoate esters, demonstrating its utility in advanced organic synthesis (Tanikaga et al., 1984).

  • Stereochemistry studies : Research involving stereochemistry in reactions of alkylsulfinyl phenylmethyl carbanions, related to Methyl 2-phenylsulfinylacetate, contributes to our understanding of reaction mechanisms and molecular interactions in organic chemistry (Higaki, Goto, & Ohno, 1990).

  • Antitumoral potential studies : The antitumoral potential of NO-releasing non-steroidal anti-inflammatory drug derivatives, which include compounds structurally similar to Methyl 2-phenylsulfinylacetate, has been evaluated, indicating potential applications in cancer therapy (Huguenin et al., 2005).

properties

IUPAC Name

methyl 2-(benzenesulfinyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3S/c1-12-9(10)7-13(11)8-5-3-2-4-6-8/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPXZUDQIXZLIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CS(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00930939
Record name Methyl (benzenesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-phenylsulfinylacetate

CAS RN

14090-83-6
Record name Methyl 2-(phenylsulfinyl)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14090-83-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl (phenylsulphinyl)acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014090836
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl (benzenesulfinyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00930939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (phenylsulphinyl)acetate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
X Chong-ying, L Guang-jian, Z Zhen - Synthetic Communications, 1987 - Taylor & Francis
Phase-Transfer Catalyzed Alkylative Elimination of Methyl 2-Phenylsulfinylacetate. A One-Pot Synthesis of Substituted Cinnamates … PHASE-TRANSFER CATALYZED ALKYLATIVE …
Number of citations: 10 www.tandfonline.com
G LIU, Z ZHANG, C XU - Chinese Journal of Organic Chemistry, 1989 - sioc-journal.cn
… Conjugate addition of methyl 2-phenYlsulfinylacetate to α ,因-unsaturated esters‘ … Yiclds of isolatcd PfOducts are based on methyl 2-phenylsulfinylacetate. c, All of the products. except 16…
Number of citations: 2 sioc-journal.cn
R Tanikaga, Y Nozaki, K Tanaka, A Kaji - Chemistry Letters, 1982 - journal.csj.jp
Methyl 4-hydroxy-E-2-alkenoates prepared from aldehydes in one step, undergo the Michael reactions with thiolate anions to give 4-alkanolide derivatives, which are converted into 2-…
Number of citations: 21 www.journal.csj.jp
MC Lu, DL Venton - Annual Reports in Medicinal Chemistry, 1975 - Elsevier
… of a-sulfinyl carbonyl compounds to their a,B-unsaturated derivatives forms the basis for the synthesis of a,B-unsaturated esters utilizing the anion of methyl 2-phenylsulfinylacetate and …
Number of citations: 2 www.sciencedirect.com
BM Trost, M Lautens - Tetrahedron, 1987 - Elsevier
The use of molybdenum as a template to control regioselectivity in allylic alkylations is explored. The feasibility of performing allylic alkylations with preformed π-allylmolybdenum …
Number of citations: 86 www.sciencedirect.com
G Proietti, J Kuzmin, AZ Temerdashev… - The Journal of Organic …, 2021 - ACS Publications
… formation of the corresponding aniline derivative (methyl 4-amino-2,3,5,6-tetrafluorobenzoate), which was also observed in the reaction with racemic methyl 2-phenylsulfinylacetate, …
Number of citations: 6 pubs.acs.org
BM Trost, AJ Bridges - The Journal of Organic Chemistry, 1975 - ACS Publications
… We have been able to combine this mild olefin-forming reaction with the alkylation of the anion of methyl 2-phenylsulfinylacetate to generate a counterpart to the Wittig olefination.4 In …
Number of citations: 51 pubs.acs.org
AP KOZIKOWSKI, HF WETTER - Synthesis, 1976 - thieme-connect.com
… Reaction of these 1:-allylpalladium complexes with the anion of sodium methyl 2-phenylsulfinylacetate at room temperature followed by heating at 70»-75 provides a one pot synthesis …
Number of citations: 39 www.thieme-connect.com
S Parvez, MJC Long, HY Lin, Y Zhao, JA Haegele… - Nature protocols, 2016 - nature.com
This protocol describes targetable reactive electrophiles and oxidants (T-REX)—a live-cell-based tool designed to (i) interrogate the consequences of specific and time-resolved redox …
Number of citations: 64 www.nature.com
S Murahashi, M Yamamura, N Mita - The Journal of Organic …, 1977 - ACS Publications
… It should be noted that alkylation of -allylpalladium complexes occurs readily with soft carbanions such as anions of diethylmalonate31 and methyl 2-phenylsulfinylacetate,32 and …
Number of citations: 57 pubs.acs.org

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